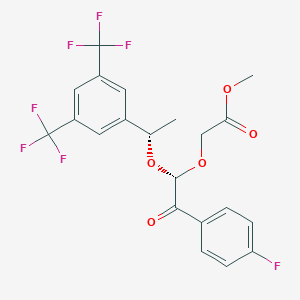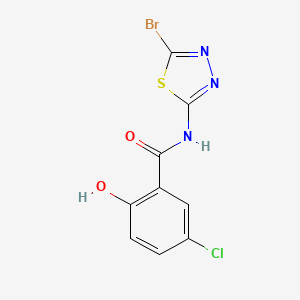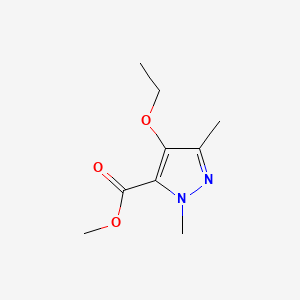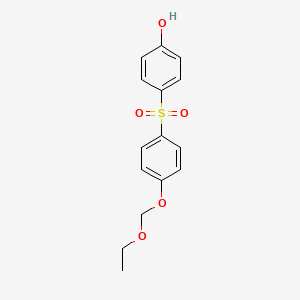![molecular formula C20H20BrN3O3S B13845542 Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RUK-P2 involves the reaction of 6-bromo-5-hydroxy-1-methylindole-3-carboxylic acid with m-carboximidamide-thiophenol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then esterified with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of RUK-P2 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 98%.
化学反应分析
Types of Reactions
RUK-P2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in RUK-P2 can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
RUK-P2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Arbidol.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of other pharmaceutical intermediates and fine chemicals
作用机制
The mechanism of action of RUK-P2 involves its interaction with specific molecular targets and pathways. It is known to inhibit viral replication by interfering with the viral entry process. RUK-P2 binds to the viral envelope proteins, preventing the fusion of the virus with the host cell membrane. This action blocks the entry of the virus into the host cell, thereby inhibiting its replication .
相似化合物的比较
RUK-P2 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Arbidol: The parent compound from which RUK-P2 is derived. Arbidol is used as an antiviral agent.
Oseltamivir: Another antiviral agent with a different mechanism of action.
Ribavirin: An antiviral compound with a broad spectrum of activity
RUK-P2 stands out due to its specific interaction with viral envelope proteins, making it a valuable compound for further research and development in antiviral therapies.
属性
分子式 |
C20H20BrN3O3S |
|---|---|
分子量 |
462.4 g/mol |
IUPAC 名称 |
ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-20(26)18-13-8-17(25)14(21)9-15(13)24(2)16(18)10-28-12-6-4-5-11(7-12)19(22)23/h4-9,25H,3,10H2,1-2H3,(H3,22,23) |
InChI 键 |
PUDPBJXPLBAYOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC(=C3)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
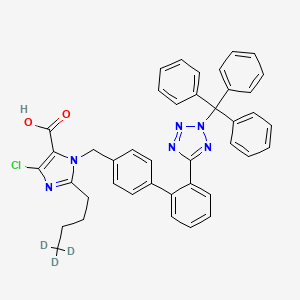
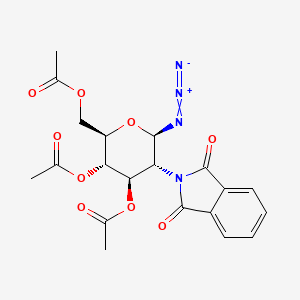
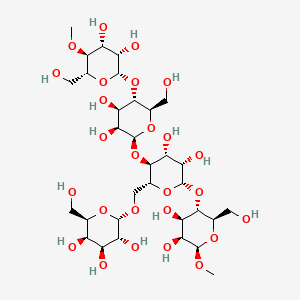
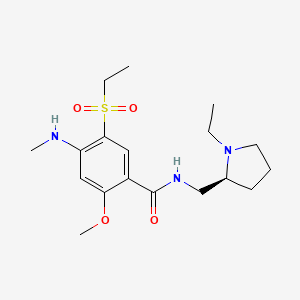
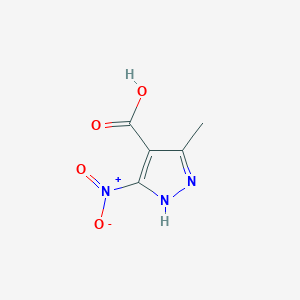

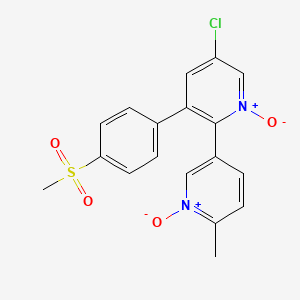
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
